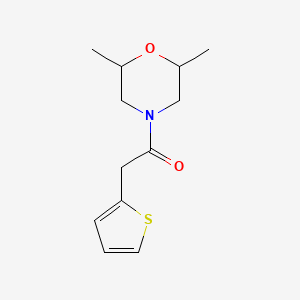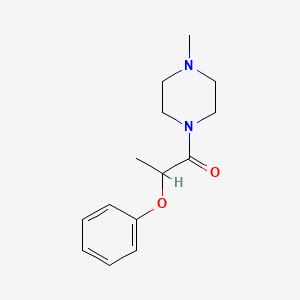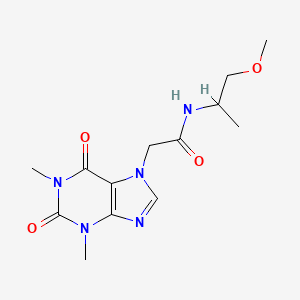
N-(2-methoxy-1-methylethyl)-3-methylbenzamide
Übersicht
Beschreibung
N-(2-methoxy-1-methylethyl)-3-methylbenzamide, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. Adenosine receptors are G protein-coupled receptors that are widely distributed throughout the body and play a crucial role in the regulation of various physiological processes. IB-MECA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-1-methylethyl)-3-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to enhance the anti-tumor effects of chemotherapy drugs. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing the inflammation response. In autoimmune disorders, this compound has been shown to suppress the immune response, thereby reducing the severity of the disease.
Wirkmechanismus
N-(2-methoxy-1-methylethyl)-3-methylbenzamide exerts its effects by binding to and activating the adenosine A3 receptor. Activation of the adenosine A3 receptor leads to a cascade of intracellular signaling events that ultimately result in the observed effects. This compound has been shown to activate various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer, this compound has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the activation of immune cells, and reduce the recruitment of immune cells to the site of inflammation. In autoimmune disorders, this compound has been shown to suppress the immune response by inhibiting the activation and proliferation of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxy-1-methylethyl)-3-methylbenzamide has several advantages for lab experiments. It is a highly selective and potent adenosine A3 receptor agonist, which makes it a valuable tool for studying the adenosine A3 receptor signaling pathway. This compound is also readily available and easy to synthesize, which makes it a cost-effective reagent for lab experiments. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. This compound also has a short half-life, which can limit its effectiveness in in vivo experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxy-1-methylethyl)-3-methylbenzamide. One area of research is the development of more potent and selective adenosine A3 receptor agonists. Another area of research is the elucidation of the downstream signaling pathways activated by this compound. This information could lead to the identification of novel therapeutic targets for various diseases. Additionally, further studies are needed to investigate the potential applications of this compound in other diseases, such as cardiovascular diseases and neurological disorders.
Eigenschaften
IUPAC Name |
N-(1-methoxypropan-2-yl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-5-4-6-11(7-9)12(14)13-10(2)8-15-3/h4-7,10H,8H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXGVNZGDJXVBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3954747.png)
![5-{3-chloro-4-[(2,6-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3954761.png)
![1-isopropyl-2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B3954763.png)



![3,5-dimethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3954795.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenylbutanamide](/img/structure/B3954805.png)
![1-[(4-bromophenyl)acetyl]-3,5-dimethylpiperidine](/img/structure/B3954829.png)

![N-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-3-(3-nitrophenyl)acrylamide](/img/structure/B3954840.png)

![3-benzyl-5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3954854.png)